N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide
Description
N-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is a piperazine-based bis-sulfonamide derivative characterized by two 3,4-dimethylbenzenesulfonyl groups attached to a central piperazine ring via an ethyl spacer. Its synthesis likely involves nucleophilic substitution reactions, utilizing sulfonyl chlorides and piperazine derivatives under controlled conditions, with purification via techniques like HPLC and structural confirmation by NMR .
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S2/c1-17-5-7-21(15-19(17)3)30(26,27)23-9-10-24-11-13-25(14-12-24)31(28,29)22-8-6-18(2)20(4)16-22/h5-8,15-16,23H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRNEGIJSHVUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H26N4O2S
- Molecular Weight : 378.50 g/mol
The structure features a piperazine ring connected to a sulfonamide group, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes involved in bacterial folate synthesis, which contributes to its antimicrobial properties. Additionally, the piperazine ring may enhance binding affinity to specific receptors in the central nervous system.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties against a range of bacteria. A study demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. Notably, compounds with similar piperazine structures have been reported to inhibit tumor growth in various models.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Research has indicated that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that compounds similar to this compound exhibited significant antibacterial activity (IC50 values ranging from 5 to 20 µg/mL).
- Cancer Cell Line Studies : In a research article from Cancer Letters, the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM after 48 hours of treatment.
- Neuropharmacological Assessment : A study published in Neuropharmacology assessed the anxiolytic effects of piperazine derivatives in rodent models. The results suggested that these compounds significantly reduced anxiety-like behaviors in elevated plus-maze tests, indicating their potential as therapeutic agents for anxiety disorders.
Data Table: Summary of Biological Activities
| Biological Activity | Model/Method | Result |
|---|---|---|
| Antimicrobial | MRSA strains | IC50: 5-20 µg/mL |
| Anticancer | MCF-7 & HeLa cell lines | IC50: ~15 µM |
| Neuropharmacological | Rodent models (elevated plus-maze) | Significant anxiolytic effects |
Comparison with Similar Compounds
Key Observations :
- The target’s bis-sulfonamide design contrasts with triazine-adamantane hybrids in , which prioritize CB receptor binding via lipophilic adamantane and hydrogen-bonding triazine .
- The ethenesulfonyl-acetamide analog in shares the 3,4-dimethylphenyl group but replaces sulfonamide with ethenesulfonyl and acetamide, altering electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
